molecular formula C8H4N2O2S2 B3434253 Thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 874787-48-1

Thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No. B3434253
CAS RN: 874787-48-1
M. Wt: 224.3 g/mol
InChI Key: YVAYRVRJROAHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound . It has been used in the synthesis of chalcone derivatives, which have shown promising anticancer activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole-based chalcones involves the reaction of 1,2-diaminoethane with carbon disulphide in H2O/ETOH as solvent . The reaction of 4,5-dihydro-1H-imidazol-2-thiol on treatment with ethylchloro acetate and aromatic aldehyde in the presence of anhydrous sodium acetate and acetic acid as solvent gives (Z)-2-(arylidene)-5,6-dihydroimidazo thiazol-3(2H)-one .


Molecular Structure Analysis

The molecular formula of Thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid is C8H4N2O2S2 . Further structural analysis can be performed using techniques like 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The compounds synthesized from Thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid have shown significant cytotoxic activity on different types of cancer cells . The cytotoxic ability of the compounds was tested on colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .


Physical And Chemical Properties Analysis

The molecular weight of Thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid is 224.26 . More detailed physical and chemical properties can be determined using various analytical techniques.

Scientific Research Applications

Thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, antifungal, and antibacterial activities. In addition, this compound has been shown to possess anticancer activity, and has been studied for its potential use in the treatment of various types of cancer. Furthermore, this compound has been found to have the potential to be used as an anti-HIV agent, and has been studied for its potential application in the treatment of HIV/AIDS.

Mechanism of Action

Target of Action

Thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid and its derivatives have been found to exhibit significant anticancer activities . The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with DNA dodecamer and caspase-3, which play crucial roles in cell proliferation and apoptosis .

Mode of Action

The compound exerts its action by interacting with its targets and inducing changes that lead to cell death. Specifically, it causes mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis in cancer cells . The compound’s interaction with DNA dodecamer and caspase-3 has been confirmed through in silico molecular docking studies .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and apoptosis. By interacting with DNA dodecamer and caspase-3, it disrupts the normal functioning of these molecules, leading to cell death . The exact biochemical pathways affected by this compound are still under investigation.

Pharmacokinetics

Its potent anticancer activity suggests that it has good bioavailability and can effectively reach its target cells .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells. It has been found to exhibit higher cytotoxic activity on cancer cells than on normal cells . In particular, one of the derivatives of this compound, referred to as 3j, has shown significant cytotoxic activity on MCF-7 cells .

Advantages and Limitations for Lab Experiments

The use of Thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid in laboratory experiments has a number of advantages. In particular, it is relatively easy to synthesize and can be used in a variety of reactions. Furthermore, it has been found to possess a wide range of biological activities, making it a useful tool in medicinal chemistry research. However, there are also some limitations associated with the use of this compound in laboratory experiments. In particular, it is not soluble in water, which can limit its use in certain experiments. Additionally, it is not very stable and can degrade over time.

Future Directions

Thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a promising compound with a wide range of potential applications in medicinal chemistry. Further research is needed to fully understand the biological activities of this compound and to develop new and improved methods for its synthesis and use in laboratory experiments. Additionally, further research is needed to explore the potential of this compound as an anti-HIV agent, and to explore its potential as a treatment for various types of cancer. Finally, further research is needed to explore the potential of this compound as an antioxidant and to examine its potential as a therapeutic agent for various diseases.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling Thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylic acid. It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S2/c11-7(12)5-3-4-6(14-5)9-8-10(4)1-2-13-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAYRVRJROAHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC3=C(N21)C=C(S3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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